Methyl 4-Bromophenylacetate

Description

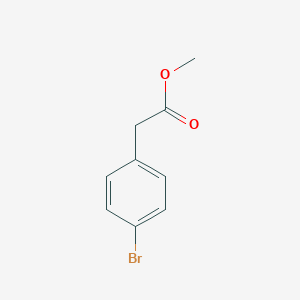

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJOWSXZDCTNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311762 | |

| Record name | Methyl 4-Bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41841-16-1 | |

| Record name | Methyl (4-bromophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 245163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41841-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-Bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (4-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-Bromophenylacetate (CAS No: 41841-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromophenylacetate, with the Chemical Abstracts Service (CAS) number 41841-16-1 , is a pivotal chemical intermediate in the landscape of modern organic synthesis.[1][2] Its structure, featuring a bromine-substituted benzene ring attached to a methyl acetate moiety, offers a versatile scaffold for the construction of more complex molecular architectures. This guide, designed for the discerning researcher, provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, particularly its role as a versatile building block in the development of pharmaceuticals and agrochemicals. The strategic placement of the bromine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[3][4][5][6]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 41841-16-1 | [1][2][7] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][7] |

| Molecular Weight | 229.07 g/mol | [1][2][7][8] |

| Appearance | Colorless to pale yellow oil/liquid | [1][2] |

| Melting Point | 113-114 °C | [1][2] |

| Boiling Point | 138-140 °C @ 13 Torr | [1] |

| Density | ~1.445 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

| Refractive Index | ~1.543 | [2] |

Safety and Handling:

This compound is classified as an irritant.[2] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[8]

Synthesis of this compound and its Precursor

The synthesis of this compound is a well-established process, typically achieved through the Fischer esterification of its corresponding carboxylic acid, 4-bromophenylacetic acid. For a comprehensive understanding, the synthesis of this key precursor is also detailed below.

Part 1: Synthesis of 4-Bromophenylacetic Acid from 4-Bromotoluene

A common and cost-effective route to 4-bromophenylacetic acid begins with the readily available starting material, 4-bromotoluene. The process involves a two-step sequence: radical bromination followed by cyanation and subsequent hydrolysis.

Synthesis of 4-Bromophenylacetic Acid.

Experimental Protocol: Synthesis of 4-Bromophenylacetic Acid

-

Step 1: Synthesis of 4-Bromobenzyl Bromide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield crude 4-bromobenzyl bromide, which can be purified by crystallization or used directly in the next step.

-

Step 2: Synthesis of 4-Bromophenylacetonitrile: Dissolve the crude 4-bromobenzyl bromide in a suitable solvent like ethanol. In a separate flask, prepare a solution of sodium cyanide in water. Add the sodium cyanide solution to the solution of 4-bromobenzyl bromide and heat the mixture to reflux.[9] Monitor the reaction by TLC. After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromophenylacetonitrile.

-

Step 3: Hydrolysis to 4-Bromophenylacetic Acid: To the crude 4-bromophenylacetonitrile, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[10] Heat the mixture to reflux for several hours until the hydrolysis is complete (ammonia evolution ceases).[10] Cool the reaction mixture to room temperature and wash with a non-polar organic solvent to remove any unreacted starting material. Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) until a precipitate forms.[10][11] Collect the solid by filtration, wash with cold water, and dry to afford 4-bromophenylacetic acid.[10][11]

Part 2: Fischer Esterification to this compound

The final step in the synthesis is the acid-catalyzed esterification of 4-bromophenylacetic acid with methanol.

Fischer Esterification Reaction.

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromophenylacetic acid in an excess of methanol.[1]

-

Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. A significant portion of the excess methanol can be removed by distillation.[1] Transfer the remaining mixture to a separatory funnel and partition it between water and an organic solvent like dichloromethane.[1]

-

Purification: Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[1] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[1]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected signals are: a singlet for the methyl ester protons (O-CH₃) typically around 3.70 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group at approximately 3.59 ppm, and two doublets in the aromatic region (around 7.16 and 7.45 ppm) corresponding to the protons on the para-substituted benzene ring.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ester group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will correspond to C-O stretching and C-H stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its bromine substituent, which serves as a handle for introducing further molecular complexity. It is a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern drug discovery for the construction of biaryl systems and substituted alkenes, respectively.

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4][6] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate a wide range of biaryl compounds, which are common motifs in many drug molecules.[3][4]

Suzuki Cross-Coupling Reaction.

Heck Reaction:

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, catalyzed by a palladium species.[5][6] This reaction allows for the extension of the carbon framework of this compound by introducing alkenyl substituents, which can then be further functionalized.[5]

Heck Cross-Coupling Reaction.

Conclusion

This compound (CAS No: 41841-16-1) is a fundamentally important and versatile building block in organic synthesis. Its straightforward preparation, well-defined physicochemical properties, and, most importantly, the reactivity of its aryl bromide moiety make it an invaluable tool for researchers in drug discovery and development. A comprehensive understanding of its synthesis, handling, and reactivity, particularly in powerful transformations like palladium-catalyzed cross-coupling reactions, is essential for leveraging its full potential in the creation of novel and complex molecules.

References

- PubChem. Methyl 2-(4-bromophenyl)acetate.

- Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.

- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

- SynZeal. This compound | CAS No. 41841-16-1.

- LookChem. Cas 1878-68-8, 4-Bromophenylacetic acid.

- Wikipedia. 4-Bromophenylacetic acid.

- LookChem. Cas 41841-16-1, this compound.

- ResearchGate. Figure S2: 4-Bromophenylacetic acid conversion and isolated mass.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Wikipedia. Heck reaction.

- National Institutes of Health. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions.

- Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions.

Sources

- 1. This compound | 41841-16-1 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. jeolusa.com [jeolusa.com]

- 4. mdpi.com [mdpi.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scbt.com [scbt.com]

- 8. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 10. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 11. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 4-Bromophenylacetate: Properties, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of Methyl 4-Bromophenylacetate, a key chemical intermediate in organic synthesis. It details the compound's fundamental molecular and physicochemical properties, including its precise molecular weight. Furthermore, it offers an in-depth exploration of its analytical characterization, a validated synthesis protocol with mechanistic insights, and its significant applications in the fields of pharmaceutical and agrochemical development. This document serves as an essential resource for researchers, chemists, and professionals in drug discovery and materials science, emphasizing practical, field-proven methodologies and safety considerations.

Section 1: Molecular and Physicochemical Profile

This compound is an aromatic ester that serves as a versatile building block in organic chemistry. Its structure, incorporating a bromine atom at the para position of the phenyl ring, makes it a valuable precursor for a wide range of more complex molecules through various coupling reactions and functional group transformations.

Molecular Identity and Weight

The fundamental identity of a chemical compound begins with its molecular formula and corresponding weight. These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

-

IUPAC Name: methyl 2-(4-bromophenyl)acetate[1]

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a colorless to pale yellow liquid or oil at room temperature.[5][6]

| Property | Value | Source |

| Appearance | Pale yellow oil | [5] |

| Density | 1.445 g/cm³ | [5] |

| Boiling Point | 268.6 °C at 760 mmHg | [5] |

| Melting Point | 113-114 °C | [5] |

| Flash Point | 116.3 °C | [5] |

| Refractive Index | 1.542 | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |

Section 2: Spectroscopic and Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for confirming the structure of this compound. The expected signals are:

-

A singlet for the methyl protons (-OCH₃) at approximately 3.70 ppm.[2]

-

A singlet for the methylene protons (-CH₂-) at around 3.59 ppm.[2]

-

Two doublets in the aromatic region, corresponding to the protons on the phenyl ring, typically around 7.16 and 7.45 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions include:

-

A strong C=O stretch from the ester group, typically around 1740 cm⁻¹.

-

C-O stretching vibrations from the ester.

-

C-H stretching from the aromatic and aliphatic portions of the molecule.

-

A C-Br stretch, usually found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its identity. The exact mass of this compound is 227.97859 Da.[1]

Section 3: Synthesis and Mechanistic Insights

This compound is commonly synthesized from its corresponding carboxylic acid, 4-Bromophenylacetic acid, through a process known as Fischer esterification.[7]

Fischer Esterification: A Validated Protocol

This acid-catalyzed esterification is a reliable and widely used method for producing esters.

Reaction: 4-Bromophenylacetic acid + Methanol ⇌ this compound + Water

3.1.1 Step-by-Step Methodology

-

Dissolution: Dissolve 4-bromophenylacetic acid in an excess of methanol.[2] The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.[2][7] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux for several hours.[2][7] The elevated temperature increases the reaction rate.

-

Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent (like dichloromethane) and water. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[2]

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2] Further purification can be achieved through distillation or column chromatography if necessary.

3.1.2 Mechanistic Rationale

Caption: Fischer Esterification Workflow.

Section 4: Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide array of chemical compounds.[5] Its utility stems from the presence of the bromine atom, which can be readily displaced or used in cross-coupling reactions, and the ester functionality, which can be hydrolyzed or otherwise modified.

Pharmaceutical Synthesis

This compound is a key building block in the development of new drugs.[5] It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as bromfenac.[6] Furthermore, it serves as a precursor for compounds with potential antimicrobial and anti-tumor properties.[6]

Agrochemical Industry

In the agrochemical sector, this compound is employed in the synthesis of herbicides and fungicides.[5][6] Its incorporation into these products can enhance their efficacy.

Specialty Chemicals

The unique properties of this compound also make it a valuable component in the production of specialty chemicals, including dyes and fragrances.[5]

Caption: Applications of this compound.

Section 5: Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage of this compound are crucial for safety and to maintain its integrity.

-

Safety: This compound may cause skin, eye, and respiratory irritation.[1][6] It may also be harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

References

- PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 41841-16-1, this compound.

- Wikipedia. (2023). 4-Bromophenylacetic acid.

- Hebei Yanxi Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory - Quotation.

Sources

- 1. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41841-16-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. ycdehongchem.com [ycdehongchem.com]

- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

Introduction: Contextualizing Methyl 4-Bromophenylacetate in Modern Synthesis

An In-depth Technical Guide to the Physical Properties of Methyl 4-Bromophenylacetate

This compound is more than a mere catalog chemical; it is a versatile and pivotal intermediate in the landscape of pharmaceutical and agrochemical development.[1] Its structure, featuring a reactive bromine atom on a phenyl ring and an ester functional group, presents a unique scaffold for synthetic chemists. This guide provides an in-depth exploration of its core physical and chemical properties, offering not just data, but the practical, field-proven insights necessary for its effective handling, characterization, and application in research and development. Understanding these fundamental properties is the bedrock upon which reliable and reproducible synthetic protocols are built.

Section 1: Core Chemical Identity and Physicochemical Properties

Precise identification and knowledge of fundamental physical constants are non-negotiable prerequisites for any experimental work. The data presented below has been consolidated from multiple authoritative sources to provide a reliable reference baseline.

Identification and Molecular Characteristics

-

IUPAC Name: methyl 2-(4-bromophenyl)acetate[2]

-

Synonyms: 4-Bromophenylacetic Acid Methyl Ester, Methyl 2-(4-bromophenyl)ethanoate[1][3]

Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound. Discrepancies in reported values, often arising from differing experimental conditions or purity levels, are noted where applicable.

| Property | Value | Source(s) |

| Molecular Weight | 229.07 g/mol | [1][2][5] |

| Appearance | Clear colorless to pale yellow oil/liquid | [1][4] |

| Melting Point | 113-114 °C (Note: This appears anomalous for an oil; may refer to the parent acid) | [1][4][6] |

| Boiling Point | 268.6 °C at 760 mmHg138-140 °C at 13 Torr | [1][4][6] |

| Density | ~1.445 g/cm³ (Predicted) | [1][4] |

| Refractive Index (n20/D) | 1.542 | [1] |

| Flash Point | 116.3 °C | [1] |

| Vapor Pressure | 0.0076 mmHg at 25°C | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1][4] |

Expert Insight: The reported melting point of 113-114°C is highly inconsistent with the described appearance as an oil or liquid at room temperature.[1][4][6] This value likely corresponds to the parent carboxylic acid, 4-Bromophenylacetic acid, which is a white solid with a melting point of 118°C.[7] This highlights the critical importance of cross-verifying data and performing in-house characterization. The boiling point under reduced pressure (138-140 °C at 13 Torr) is a more practical value for purification by vacuum distillation, minimizing the risk of thermal decomposition.[4][6]

Section 2: Spectroscopic Profile for Structural Verification

Structural confirmation is the cornerstone of chemical synthesis. The following spectroscopic data are characteristic of this compound and serve as a reliable fingerprint for its identification.

-

¹H NMR (Proton NMR): In a CDCl₃ solvent, the spectrum is expected to show three distinct signals:

-

A singlet around 3.70 ppm corresponding to the three protons of the methyl ester group (-OCH₃).[4]

-

A singlet around 3.59 ppm for the two protons of the methylene group (-CH₂-).[4]

-

Two doublets in the aromatic region, typically around 7.16 ppm and 7.45 ppm , representing the four protons on the para-substituted benzene ring.[4]

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides further confirmation of the molecular backbone. Key expected shifts include signals for the ester carbonyl, the methoxy carbon, the methylene carbon, and the distinct carbons of the brominated aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. Look for:

-

A strong carbonyl (C=O) stretch for the ester group, typically appearing around 1735-1750 cm⁻¹ .

-

C-O stretching vibrations for the ester linkage.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a definitive indicator for brominated compounds.

Section 3: Safety, Handling, and Storage Protocols

A thorough understanding of a compound's hazards is essential for safe laboratory practice. This compound is an irritant and carries acute toxicity warnings.

GHS Hazard Identification

Aggregated GHS data indicates the following potential hazards:

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

Handling: Avoid breathing vapors or mist.[8][9] Prevent contact with skin and eyes.[8][9] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1][4][6] The recommended storage condition is room temperature.[1][4]

-

Spill Management: In case of a spill, absorb with an inert material such as sand or vermiculite.[8] Avoid breathing vapors and ensure adequate ventilation.[8][9]

Section 4: Experimental Protocols for Physical Property Verification

As a self-validating system, experimental verification of key physical properties is crucial for confirming the identity and purity of a substance. The following protocols are standard methodologies in a drug development setting.

Protocol: Boiling Point Determination (Micro-scale)

This method is ideal for determining the boiling point of small sample volumes under atmospheric or reduced pressure.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Impurities will typically broaden the boiling point range.

Methodology:

-

Preparation: Place a small amount (0.5-1.0 mL) of this compound into a clean, dry test tube.

-

Capillary Setup: Invert a small capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

-

Observation: Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point. A fine stream of bubbles will emerge from the capillary tube.

-

Equilibrium: When the heat is removed, the bubbling will slow down. The boiling point is the temperature at which the last bubble exits and the liquid just begins to enter the capillary tube. This signifies the point of equilibrium between the vapor pressure of the compound and the external pressure.

Caption: Workflow for micro-scale boiling point determination.

Protocol: Refractive Index Measurement

Causality: The refractive index is a fundamental physical constant related to the speed of light through the substance. It is highly sensitive to purity and temperature.

Methodology:

-

Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the instrument's prisms are at a constant, recorded temperature, typically 20°C (hence n20/D).

-

Sample Application: Place 1-2 drops of this compound onto the lower prism.

-

Measurement: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale. Perform the measurement in triplicate and average the results for accuracy.

Caption: Standard protocol for refractive index measurement.

Conclusion

This compound is a crucial building block whose effective use is predicated on a comprehensive understanding of its physical properties. This guide has provided a detailed overview of its identity, physicochemical characteristics, spectroscopic profile, and safety considerations. By employing the outlined experimental protocols, researchers and drug development professionals can ensure the identity and purity of their materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316783, Methyl 2-(4-bromophenyl)

- LookChem (2023).

- Wikipedia (2023). 4-Bromophenylacetic acid. Wikipedia. [Link]

- SynZeal.

- BioOrganics.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BioOrganics [bioorganics.biz]

- 4. This compound | 41841-16-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. synzeal.com [synzeal.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Methyl 4-Bromophenylacetate

In the intricate world of synthetic chemistry and pharmaceutical development, the success of a reaction or the formulation of a drug product often hinges on a fundamental, yet complex, property: solubility. This guide provides an in-depth exploration of the solubility of methyl 4-bromophenylacetate, a key building block in organic synthesis.[1][2] Rather than merely presenting data, we will delve into the underlying principles that govern its behavior in various organic solvents, offer predictive insights, and provide a robust experimental protocol for researchers to determine solubility in their own laboratory settings.

Molecular Profile and Physicochemical Properties of this compound

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and physical characteristics. This compound (CAS No: 41841-16-1) is an aromatic ester with a molecular formula of C₉H₉BrO₂.[1][3] Its structure, featuring a polar ester group, a nonpolar benzene ring, and a halogen substituent, dictates its interactions with solvent molecules.

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for both theoretical solubility predictions and practical handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Weight | 229.07 g/mol | [1][3] |

| Appearance | Pale yellow oil or clear colorless to pale yellow liquid | [1][2][4][5] |

| Melting Point | 113-114 °C | [1][2][5][6] |

| Boiling Point | 268.6 °C at 760 mmHg; 138-140 °C at 13 Torr | [1][2][5][6] |

| Density | Approximately 1.445 g/cm³ | [1][2] |

| Flash Point | 116.3 °C | [1][6] |

| Refractive Index | ~1.542 | [1][6] |

| XLogP3 | 2.5 | [6] |

The Science of Dissolution: Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This is achieved through a favorable interplay of enthalpy (ΔH), related to the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions, and entropy (ΔS), the change in disorder of the system.

For this compound, its solubility in a given organic solvent is determined by the balance of intermolecular forces:

-

Dipole-Dipole Interactions: The ester group (-COOCH₃) possesses a significant dipole moment, allowing for favorable interactions with polar solvents such as acetone and ethyl acetate.

-

London Dispersion Forces: The benzene ring is a large, polarizable electron system, leading to significant London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents like hexane and toluene.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on solvent molecules.

The interplay of these forces explains the observed qualitative solubility of this compound.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale for Interaction |

| Halogenated | Chloroform, Dichloromethane | Soluble[1][2][4][7] | Favorable dipole-dipole and dispersion forces. |

| Esters | Ethyl Acetate | Soluble[1][2] | "Like dissolves like"; strong dipole-dipole interactions. |

| Alcohols | Ethanol | Soluble[4] | The polar hydroxyl group of ethanol can interact with the ester group of the solute. |

| Ketones | Acetone | Likely Soluble | Strong dipole-dipole interactions are expected. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble | Moderate polarity allows for interaction with the ester group. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | Dispersion forces and π-π stacking interactions between the aromatic rings. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Sparingly Soluble | Interactions are limited to weak London dispersion forces. |

| Protic Polar Solvents | Water | Insoluble | The large nonpolar aromatic ring dominates, leading to poor miscibility with water. |

A Priori Insights: Predicting Solubility Through Thermodynamic Models

In the absence of extensive experimental data, predictive models offer a powerful tool for solvent screening and process optimization.[8] Thermodynamic models can provide valuable estimations of solubility, saving significant time and resources in the lab.[8][9]

For a compound like this compound, several models can be employed:

-

Regular Solution Theory: This model uses the Hildebrand solubility parameter (δ) to predict solubility based on the cohesive energy density of the solute and solvent. It is most effective for nonpolar systems but can provide a first approximation.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[9][10] The modified Dortmund UNIFAC model has shown good performance in predicting the temperature dependence of solubility for aromatic compounds.[9][10]

-

NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model has demonstrated effectiveness in the pharmaceutical industry for solvent screening and can provide accurate predictions for complex molecules.[8]

-

Machine Learning Models: Emerging methods utilize machine learning algorithms trained on large datasets of experimental solubility data to predict the solubility of new compounds.[11]

Researchers can leverage these computational tools to rank potential solvents and prioritize experimental work.

From Theory to Practice: Experimental Determination of Solubility

The most reliable way to determine the solubility of this compound is through experimentation. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Equipment:

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vortex mixer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution using the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Safety Precautions

When working with this compound and organic solvents, adherence to safety protocols is paramount.

-

This compound: This compound is classified as an irritant.[1][2][6] It may cause skin, eye, and respiratory irritation.[6] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Organic Solvents: The flammability, volatility, and toxicity of the chosen solvents must be considered. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

While a comprehensive, publicly available database of quantitative solubility for this compound in a wide range of organic solvents is lacking, a deep understanding of its physicochemical properties and the theoretical principles of solubility allows for reasoned predictions and efficient experimental design. By combining qualitative assessments, predictive thermodynamic models, and robust experimental techniques like the isothermal shake-flask method, researchers can effectively navigate the solvent landscape for this versatile synthetic intermediate. This integrated approach not only ensures the selection of an optimal solvent system but also upholds the principles of scientific rigor and safety in the laboratory.

References

- LookChem.

- ChemBK. Methyl(4-bromophenyl)

- PubChem. Methyl 2-(4-bromophenyl)

- Chongqing Chemdad Co., Ltd.

- Bentham Open.

- ACS Publications. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models | Industrial & Engineering Chemistry Research. [Link]

- SciSpace.

- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

- Semantic Scholar.

- Ruifu Chemical.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 41841-16-1 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]

- 10. scispace.com [scispace.com]

- 11. chemrxiv.org [chemrxiv.org]

A Comprehensive Spectroscopic Guide to Methyl 4-Bromophenylacetate (CAS: 41841-16-1)

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-bromophenylacetate is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility as a versatile building block necessitates a thorough and unambiguous structural characterization to ensure quality control and predict reactivity. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a holistic spectroscopic signature of the molecule, offering researchers and drug development professionals a definitive reference for its identification and verification.

Molecular Structure and Spectroscopic Assignment

The structural integrity of a synthetic intermediate is the foundation of any successful drug development campaign. Before delving into the spectral data, it is crucial to visualize the molecule's framework to understand the distinct chemical environments that will be reported by various spectroscopic methods.

The molecular formula of this compound is C₉H₉BrO₂[2], and its molecular weight is 229.07 g/mol .[2] The structure contains a para-substituted benzene ring, a methylene (-CH₂-) group, and a methyl ester (-COOCH₃) functional group.

Figure 3: Correlation of key IR frequencies with molecular functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or ethyl acetate) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, which is excellent for structural analysis and library matching.

-

Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Data Summary & Interpretation

A GC-MS spectrum is available in the SpectraBase database. T[3]he spectrum is expected to show characteristic features confirming the molecular formula and structure.

Key Features of the Mass Spectrum:

-

Molecular Ion (M⁺) Peak: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 228 (for C₉H₉⁷⁹BrO₂) and m/z 230 (for C₉H₉⁸¹BrO₂). This "M/M+2" pattern is a definitive signature for a monobrominated compound.

-

Major Fragment Ions:

-

m/z 170/172: Corresponds to the loss of the carbomethoxy radical (•COOCH₃, 59 Da), resulting in the stable 4-bromobenzyl cation. This is often a prominent peak.

-

m/z 169/171: Loss of the methoxy group (•OCH₃, 31 Da) followed by loss of CO.

-

m/z 90: Loss of bromine from the 4-bromobenzyl cation, giving the benzyl cation.

-

Figure 4: Predicted major fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Validation

No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of data from all four spectroscopic methods, creating a self-validating system for structural confirmation.

Figure 5: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic data presented provides an unambiguous and robust characterization of this compound. The ¹H NMR spectrum confirms the specific arrangement and ratio of protons. The expected ¹³C NMR data aligns with the seven unique carbon environments. IR spectroscopy definitively identifies the key ester and para-substituted aromatic functional groups, while mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. This comprehensive guide serves as an authoritative reference for researchers, ensuring high confidence in the identity and quality of this critical synthetic intermediate.

References

- PubChem. Methyl 2-(4-bromophenyl)acetate.

- SpectraBase.

- SynZeal.

- LookChem.

- Google Patents.

Sources

Synthesis of Methyl 4-Bromophenylacetate: A Comprehensive Technical Guide

Introduction

Methyl 4-bromophenylacetate is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive bromine atom and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides an in-depth exploration of the synthesis of this compound from 4-bromophenylacetic acid, focusing on the widely utilized Fischer esterification method. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the characterization and safety considerations associated with this process.

Reaction Overview: The Fischer Esterification

The synthesis of this compound from 4-bromophenylacetic acid is typically achieved through Fischer esterification.[3] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5][6] In this specific case, 4-bromophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound and water.[3]

The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the formation of the ester product, certain strategies are employed.[4][5][6][7] These include using a large excess of one of the reactants, typically the alcohol (methanol in this case), or removing water as it is formed.[4][5][8] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[4][8][9][10][11]

The Underlying Mechanism

The mechanism of the Fischer esterification is a multi-step process that is in equilibrium at every stage.[7] It can be summarized as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromophenylacetic acid by the acid catalyst.[4][5][8] This step activates the carbonyl group, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.[9] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

-

Deprotonation: The protonated ester is then deprotonated, typically by a molecule of methanol or the conjugate base of the acid catalyst, to yield the final product, this compound, and regenerate the acid catalyst.[9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 4-Bromophenylacetic acid | Starting material |

| Methanol (anhydrous) | Reactant and solvent |

| Concentrated Sulfuric Acid | Catalyst |

| Dichloromethane | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | Neutralizing agent |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile reactants and solvent |

| Heating mantle or oil bath | For controlled heating |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromophenylacetic acid in an excess of methanol.[12][13]

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid.[12][13] This addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3][12] The reaction is typically refluxed for several hours to ensure completion.

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol can be partially removed by distillation.[12] Transfer the cooled reaction mixture to a separatory funnel containing dichloromethane and water.[12]

-

Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[12][13][14] Be cautious as this will produce carbon dioxide gas, and the separatory funnel should be vented frequently.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[12][13] Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[12][13]

-

Purification (Optional): The crude this compound, which is often obtained as a colorless to pale yellow oil, can be further purified by distillation if necessary.[1][12]

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~3.6 (s, 2H, -CH₂-), δ ~3.7 (s, 3H, -OCH₃), δ ~7.1-7.5 (m, 4H, Ar-H)[12] |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Br stretch |

Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrO₂[15][16] |

| Molecular Weight | 229.07 g/mol [15][16] |

| Appearance | Colorless to pale yellow oil[1][12] |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

4-Bromophenylacetic acid: Causes skin irritation and serious eye irritation.[17] May cause respiratory irritation.[17][18] It is harmful if swallowed.[19][20]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong oxidizing agent.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][20] All manipulations should be carried out in a well-ventilated fume hood.[20]

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure an adequate excess of methanol is used. |

| Loss of product during workup. | Be careful during extractions to avoid losing the organic layer. Ensure complete solvent removal. | |

| Reaction equilibrium not shifted sufficiently. | Use a Dean-Stark trap to remove water as it is formed.[4] | |

| Product is not pure | Incomplete neutralization of acid. | Ensure thorough washing with sodium bicarbonate solution. |

| Presence of starting material. | Consider purification by column chromatography or distillation. | |

| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[21] |

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in the synthesis.

Conclusion

The Fischer esterification of 4-bromophenylacetic acid with methanol provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and implementing appropriate safety measures, researchers can successfully prepare this valuable synthetic intermediate. Careful characterization of the final product is crucial to ensure its purity and suitability for subsequent applications in drug development and other areas of chemical synthesis.

References

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- The Fischer Esterification. (n.d.).

- Fischer Esterification - Chemistry LibreTexts. (2023, January 22).

- Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem. (n.d.).

- 4-Bromophenylacetic acid - Wikipedia. (n.d.).

- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).

- Cas 41841-16-1,this compound - LookChem. (n.d.).

- Use of concentrated sulfuric acid in Fischer esterification - Chemistry Stack Exchange. (2017, June 29).

- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).

- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27).

- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.).

- Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15).

- mechanism for the esterification reaction - Chemguide. (n.d.).

- Video: Esterification - Concept - JoVE. (2020, March 26).

- or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. - BYJU'S. (n.d.).

- Sulphuric acid in esterification : r/chemistry - Reddit. (2023, January 29).

- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, October 30).

- Fischer Esterification. (n.d.).

- Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview - JoVE. (2025, May 22).

- US5302748A - Esterification process - Google Patents. (n.d.).

- Table of Contents - The Royal Society of Chemistry. (n.d.).

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Video: Esterification - Concept [jove.com]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. byjus.com [byjus.com]

- 12. This compound | 41841-16-1 [chemicalbook.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. cerritos.edu [cerritos.edu]

A-Z Guide to Fischer Esterification of 4-Bromophenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the Fischer esterification of 4-bromophenylacetic acid, a critical transformation for synthesizing valuable ester derivatives used in pharmaceutical and materials science research. We will delve into the core mechanistic principles, provide a field-proven experimental protocol, discuss process optimization and key reaction parameters, and detail the analytical techniques required for product validation. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this fundamental organic reaction.

Introduction: Significance and Application

4-bromophenylacetic acid and its ester derivatives are important intermediates in organic synthesis. The ester moiety can act as a protecting group for the carboxylic acid or be a key structural feature in biologically active molecules. Fischer esterification is a classic, acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[1][2] It remains one of the most cost-effective and scalable methods for ester synthesis, particularly on an industrial scale.[3] This guide will focus on the synthesis of methyl 4-bromophenylacetate and ethyl 4-bromophenylacetate as representative examples.[4]

The Core Principle: Reaction Mechanism and Equilibrium

The Fischer esterification is a reversible nucleophilic acyl substitution reaction.[5] Understanding its mechanism is paramount to optimizing reaction conditions for maximum yield. The entire process is an equilibrium, and strategic choices must be made to drive the reaction toward the desired ester product.[3][6]

The reaction proceeds through several key, reversible steps:

-

Protonation of the Carbonyl: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the 4-bromophenylacetic acid.[1][5] This crucial first step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][7]

-

Nucleophilic Attack: An alcohol molecule (e.g., methanol or ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[5][7] This forms a tetrahedral oxonium ion intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer creates a good leaving group: water.[1][5]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[1][5]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

To achieve a high yield, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle.[1][8] This is typically accomplished in two ways:

-

Using Excess Alcohol: Employing the alcohol as the reaction solvent ensures a large excess, driving the equilibrium towards the products.[6][8][9]

-

Removing Water: As water is a product, its removal from the reaction mixture will also shift the equilibrium to favor ester formation.[5][6] In a laboratory setting, using concentrated sulfuric acid assists in this, as it acts as a powerful dehydrating agent, sequestering the water as it is formed.[10][11][12]

Caption: Figure 2: Experimental Workflow.

Product Characterization

Validation of the final product's identity and purity is essential. The following techniques are standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): For this compound, expect a singlet around 3.70 ppm (3H, -OCH₃), a singlet around 3.59 ppm (2H, -CH₂-), and two doublets in the aromatic region, around 7.16 ppm (2H) and 7.45 ppm (2H), characteristic of a para-substituted benzene ring. [13][14] * ¹³C NMR: Will confirm the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

-

The disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) provides strong evidence of reaction completion. [15]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of the sample and provide the molecular weight of the product, which should correspond to C₉H₉BrO₂ (228.07 g/mol ).

Conclusion

The Fischer esterification of 4-bromophenylacetic acid is a robust and highly effective method for synthesizing its corresponding esters. By understanding the reversible nature of the reaction mechanism, chemists can manipulate the conditions—specifically by using an excess of the alcohol and ensuring an anhydrous environment with a strong acid catalyst—to achieve high yields of the desired product. The protocol described herein provides a reliable pathway for this synthesis, and the analytical methods outlined are crucial for ensuring the integrity of the final compound.

References

- BYJU'S. (n.d.). Fischer esterification reaction.

- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.

- Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification.

- Chempedia - LookChem. (n.d.). General procedures for the purification of Esters.

- Chemguide. (n.d.). Making Esters.

- Chemistry Steps. (n.d.). Fischer Esterification.

- Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?

- HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters.

- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.

- JoVE. (2020, March 26). Esterification - Prep.

- Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification).

- NIST. (n.d.). 4-Bromophenylacetic acid.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Quora. (2020, August 15). Why is sulfuric acid used in esterification?

- Reddit. (2023, January 29). Sulphuric acid in esterification.

- Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry.

- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle.

- Wikipedia. (n.d.). 4-Bromophenylacetic acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]

- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 10. homework.study.com [homework.study.com]

- 11. reddit.com [reddit.com]

- 12. quora.com [quora.com]

- 13. This compound | 41841-16-1 [chemicalbook.com]

- 14. This compound(41841-16-1) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Bromophenylacetic acid [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 4-Bromophenylacetate

Abstract

Methyl 4-bromophenylacetate is a pivotal building block in the synthesis of complex organic molecules, finding extensive application in pharmaceutical discovery and materials science. Its value is derived from the versatile reactivity of the bromine atom attached to the phenyl ring. This guide provides an in-depth exploration of the chemical transformations centered on this C(sp²)–Br bond. We will dissect the mechanisms, experimental considerations, and strategic applications of key reactions, including palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig), copper-catalyzed Ullmann condensations, nucleophilic aromatic substitution, and metal-halogen exchange. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to effectively leverage this versatile reagent.

Introduction: The Structural and Electronic Landscape

This compound (CAS 41841-16-1) possesses a simple yet synthetically powerful structure.[1][2] The molecule consists of a benzene ring substituted at the 1- and 4-positions with a bromine atom and a methyl acetate group, respectively. The reactivity of the C-Br bond is the central focus of its synthetic utility.

-

The C(sp²)–Br Bond: This bond is stronger and less reactive towards classical nucleophilic substitution (SN1/SN2) than an alkyl C-Br bond. Its reactivity is unlocked primarily through organometallic catalysis.

-

Electronic Influence of the Ester Group: The para-substituted methyl acetate moiety exerts a mild electron-withdrawing effect on the phenyl ring. This influences the rate and efficiency of certain catalytic cycles, particularly the initial oxidative addition step in palladium-catalyzed reactions, making the C-Br bond more susceptible to insertion by a low-valent metal center.[3]

This unique combination of a reactive handle (the bromine atom) and a modifiable functional group (the ester) makes it an ideal scaffold for building molecular complexity.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The most significant applications of this compound involve palladium-catalyzed cross-coupling reactions. These transformations offer mild, efficient, and functional-group-tolerant methods for forming new carbon-carbon and carbon-nitrogen bonds.[4]

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[5] It involves the reaction of an aryl halide with an organoboron species, such as a boronic acid or ester.[6]

Causality and Mechanism: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. Aryl bromides are excellent substrates for this step.[3]

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate salt) is transferred to the palladium center, displacing the bromide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid.[5][6]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Field-Proven Protocol: Synthesis of Methyl 4'-methyl-[1,1'-biphenyl]-4-acetate This protocol is adapted from established procedures for Suzuki couplings of aryl bromides.[7][8][9]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Using some water is common as it aids in dissolving the inorganic base.[9]

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

| Parameter | Condition | Rationale / E-E-A-T Insight |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Ligand combinations like PCy₃ are effective for less reactive aryl bromides.[10] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential for activating the boronic acid to form the more nucleophilic boronate species. K₃PO₄ is often milder and effective.[10] |

| Solvent | Toluene, Dioxane, DMF, often with H₂O | A polar aprotic solvent is standard. The addition of water or a co-solvent like ethanol helps dissolve the base and facilitate the reaction.[8][9] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Heck Reaction: Forging C-C (sp²-sp²) Vinyl Bonds

The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[11][12]

Causality and Mechanism: The mechanism shares similarities with the Suzuki coupling but differs in the second half of the cycle.[13]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center and then inserts into the Pd-Aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. This step dictates the regioselectivity and typically favors the trans isomer.[12]

-

Base-Promoted Regeneration: A base (e.g., triethylamine) neutralizes the HBr generated and regenerates the Pd(0) catalyst from the Pd-hydride intermediate.

Field-Proven Protocol: Synthesis of Methyl (E)-3-(4-(2-methoxy-2-oxoethyl)phenyl)acrylate

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), methyl acrylate (1.5 eq.), palladium(II) acetate [Pd(OAc)₂] (2 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃) (4 mol%).

-

Solvent and Base: Add a polar aprotic solvent like DMF or acetonitrile, followed by a base such as triethylamine (Et₃N) (2.0 eq.).

-

Reaction Execution: Seal the tube and heat to 100-120 °C for 12-24 hours. The reaction is typically conducted under pressure due to the volatility of the alkene and solvent at high temperatures.

-

Workup and Purification: After cooling, filter the reaction mixture to remove the triethylammonium bromide salt. Dilute the filtrate with a suitable organic solvent, wash with water, and purify by column chromatography as described for the Suzuki coupling.

Sonogashira Coupling: Forging C-C (sp²-sp) Bonds

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures that are valuable in materials science and as precursors for further synthesis.[14]

Causality and Mechanism: This reaction uniquely employs a dual-catalyst system.[15][16]

-

Palladium Cycle: Follows the familiar path of oxidative addition of the aryl bromide to Pd(0), forming the Ar-Pd(II)-Br complex.

-

Copper Cycle: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base (an amine) to form a highly reactive copper(I) acetylide species.

-

Transmetalation: The acetylide group is transferred from copper to the palladium complex.

-

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium to form the product, regenerating the Pd(0) catalyst.

Field-Proven Protocol: Synthesis of Methyl 4-((trimethylsilyl)ethynyl)phenylacetate

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%), and copper(I) iodide (CuI) (4 mol%).

-

Solvent and Reagents: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. The amine serves as both the solvent and the base.[17]

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) via syringe.

-

Reaction Execution: Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 1-4 hours. Monitor by TLC.

-

Workup and Purification: Filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[18][19] It has largely replaced harsher classical methods like the Ullmann condensation for this purpose.[20]